molecular formula C8H11NOS B3045196 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- CAS No. 102997-00-2

4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-

Cat. No. B3045196
Key on ui cas rn: 102997-00-2
M. Wt: 169.25 g/mol
InChI Key: DDPZHHCKZWIJJB-UHFFFAOYSA-N
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Patent
US08217031B2

Procedure details

A solution of 2.5 g of 6-trifluoromethanesulfonyl-4,5,7,8-tetrahydro-thieno[2,3-d]azepin-4-one prepared in the step 4 in 30 mL of dry THF was slowly dropped into an ice-cooled solution of 0.63 g of lithium aluminum hydride in 20 mL of dry THF. The reaction solution was gradually heated followed by heating to reflux overnight. Then the reaction solution was cooled, ice was gradually added thereto so that an excess of lithium aluminum hydride was decomposed and the mixture was subjected to extraction with ethyl acetate. The organic layer was washed with a saturated solution of sodium chloride and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom in vacuo. The residue was purified by silica gel column chromatography to give 0.69 g of the objective compound.
Name
6-trifluoromethanesulfonyl-4,5,7,8-tetrahydro-thieno[2,3-d]azepin-4-one
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.63 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)S([N:6]1[CH2:12][C:11](=[O:13])[C:10]2[CH:14]=[CH:15][S:16][C:9]=2[CH2:8][CH2:7]1)(=O)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[S:16]1[C:9]2[CH2:8][CH2:7][NH:6][CH2:12][CH:11]([OH:13])[C:10]=2[CH:14]=[CH:15]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
6-trifluoromethanesulfonyl-4,5,7,8-tetrahydro-thieno[2,3-d]azepin-4-one
Quantity
2.5 g
Type
reactant
Smiles
FC(S(=O)(=O)N1CCC2=C(C(C1)=O)C=CS2)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.63 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was gradually heated
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction solution was cooled
ADDITION
Type
ADDITION
Details
ice was gradually added
EXTRACTION
Type
EXTRACTION
Details
the mixture was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1CCNCC2O
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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